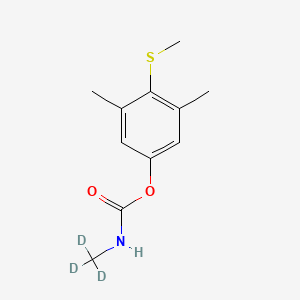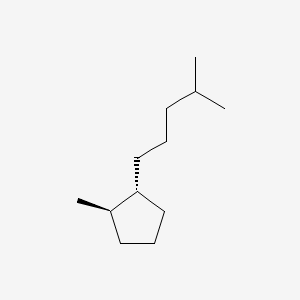
Méthiocarb-d3
Vue d'ensemble
Description
Il est principalement utilisé comme étalon interne pour la quantification du méthiocarb par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou chromatographie liquide-spectrométrie de masse (LC-MS) . Le méthiocarb lui-même est un pesticide carbamate qui inhibe l'acétylcholinestérase, ce qui le rend efficace contre une variété de ravageurs .
Applications De Recherche Scientifique
Methiocarb-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of methiocarb.
Biology: Studied for its effects on acetylcholinesterase activity in various organisms.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Employed in the development and testing of pesticides and related compounds.
Mécanisme D'action
Target of Action
Methiocarb-d3, a deuterium-labeled version of Methiocarb , primarily targets acetylcholinesterase (AChE) . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By inhibiting AChE, Methiocarb-d3 disrupts normal nerve function .
Mode of Action
Methiocarb-d3 acts by inhibiting the activity of AChE . The carbamate functional group in Methiocarb can be cleaved by cholinesterase to result in the carbamate, which binds to the cholinesterase, and the phenol . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine, which can disrupt nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by Methiocarb-d3 is the cholinergic pathway, specifically the breakdown of acetylcholine by AChE . By inhibiting AChE, Methiocarb-d3 disrupts this pathway, leading to an accumulation of acetylcholine and potential overstimulation of the nervous system.
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of AChE by Methiocarb-d3 leads to an accumulation of acetylcholine, which can disrupt nerve signal transmission . This disruption can lead to a variety of effects, depending on the organism and exposure level. For example, Methiocarb-d3 has been shown to be toxic to certain strains of western flower thrips and land snails, and induces mortality in citrus mites .
Analyse Biochimique
Biochemical Properties
Methiocarb-d3, like Methiocarb, is known to inhibit the activity of acetylcholinesterase (AChE), a key enzyme involved in nerve signal transmission . This interaction with AChE is a primary biochemical reaction involving Methiocarb-d3. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses and symptoms of toxicity .
Cellular Effects
Methiocarb-d3 can have significant effects on various types of cells. For instance, it has been found to be toxic to certain strains of western flower thrips and land snails . It also induces mortality in citrus mites when used at certain concentrations . These effects are likely due to the disruption of normal cellular processes by the inhibition of AChE .
Molecular Mechanism
The molecular mechanism of Methiocarb-d3 involves its interaction with AChE. As a carbamate pesticide, Methiocarb-d3 binds to AChE, inhibiting its activity . This prevents the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerve cells .
Dosage Effects in Animal Models
While specific studies on Methiocarb-d3 dosage effects in animal models are limited, Methiocarb, the non-deuterated form, has been found to be toxic to juvenile rainbow trout and guppies at certain concentrations . It’s reasonable to assume that Methiocarb-d3 would have similar effects at equivalent dosages.
Metabolic Pathways
Methiocarb, the non-deuterated form, is known to be metabolized in organisms, with its metabolites found in various tissues . It’s likely that Methiocarb-d3 follows similar metabolic pathways.
Transport and Distribution
Methiocarb-d3, like Methiocarb, is likely distributed throughout an organism following exposure. For instance, metabolites of Methiocarb have been found in both guttations and leaves of corn plants grown from coated seeds . This suggests that Methiocarb-d3 could also be transported and distributed within cells and tissues.
Subcellular Localization
Given its biochemical properties and effects, it’s likely that Methiocarb-d3 interacts with enzymes such as AChE in the synaptic cleft of nerve cells
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le méthiocarb-d3 est synthétisé en incorporant du deutérium dans la molécule de méthiocarb. Le processus implique la réaction du 4-méthylthio-3,5-xylénol avec l'isocyanate de méthyle en présence de deutérium . Les conditions réactionnelles incluent généralement un environnement contrôlé pour garantir l'incorporation d'atomes de deutérium.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques avancées pour garantir l'incorporation constante du deutérium. Le produit final est ensuite purifié et testé pour sa pureté isotopique .
Analyse Des Réactions Chimiques
Types de réactions
Le méthiocarb-d3 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former du sulfoxyde de méthiocarb et de la sulfone de méthiocarb.
Hydrolyse : Le groupe carbamate dans le this compound peut être hydrolysé pour produire du 3,5-diméthyl-4-méthylthiophénol.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse du this compound.
Principaux produits
Oxydation : Sulfoxyde de méthiocarb et sulfone de méthiocarb.
Hydrolyse : 3,5-diméthyl-4-méthylthiophénol.
Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines de ses applications incluent :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du méthiocarb.
Biologie : Étudié pour ses effets sur l'activité de l'acétylcholinestérase dans divers organismes.
Médecine : Enquêté pour ses effets toxiques potentiels et ses interactions avec les systèmes biologiques.
Industrie : Employé dans le développement et les tests de pesticides et de composés connexes.
Mécanisme d'action
Le this compound agit en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux . L'inhibition de l'acétylcholinestérase entraîne une accumulation d'acétylcholine, ce qui entraîne une surstimulation du système nerveux et une paralysie éventuelle des ravageurs ciblés . La forme deutérée, le this compound, est principalement utilisée à des fins analytiques et ne présente pas d'activité biologique significative en soi .
Comparaison Avec Des Composés Similaires
Le méthiocarb-d3 est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour l'analyse par spectrométrie de masse. Des composés similaires comprennent :
Méthiocarb : La forme non deutérée, utilisée comme pesticide.
Carbaryl : Un autre pesticide carbamate avec des propriétés inhibitrices de l'acétylcholinestérase similaires.
Aldicarb : Un pesticide carbamate plus puissant avec un mécanisme d'action similaire.
Le this compound se distingue par son utilisation spécifique dans les applications analytiques, permettant une quantification précise du méthiocarb dans divers échantillons .
Propriétés
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPRJGDJKVWAH-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581694-94-1 | |
| Record name | 1581694-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B569275.png)
![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)

![N,N-Dimethylthieno[3,2-b]pyridin-3-amine](/img/structure/B569283.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
